Regiochemical Purity for Reproducible Cross-Coupling
The 4-bromo-2-hydroxy-N,N-dimethylbenzamide isomer places the bromine atom at the para position relative to the amide carbonyl, which offers a sterically unencumbered site for Suzuki, Sonogashira, and Buchwald–Hartwig couplings. In contrast, the 3-bromo-2-hydroxy isomer (CAS 854914-92-4) positions the bromine ortho to the amide, where steric hindrance from the dimethylamide group can reduce coupling efficiency, and the 5-bromo-2-hydroxy isomer (CAS 473731-66-7) places bromine meta to both the amide and hydroxyl groups, leading to distinct electronic activation . The target compound is supplied by Leyan with a certified purity of ≥95% , whereas purity data for the 3-bromo-2-hydroxy isomer is not consistently specified across vendors, introducing batch-to-batch variability risk in procurement .
| Evidence Dimension | Substitution pattern and vendor-specified purity for procurement reproducibility |
|---|---|
| Target Compound Data | 4-Br, 2-OH substitution; purity ≥95% (Leyan, Product No. 2008021) |
| Comparator Or Baseline | 3-Bromo-2-hydroxy-N,N-dimethylbenzamide (CAS 854914-92-4): 3-Br, 2-OH substitution; purity not explicitly specified by AKSci . 5-Bromo-2-hydroxy-N,N-dimethylbenzamide (CAS 473731-66-7): 5-Br, 2-OH substitution; purity not specified by Chemsrc . |
| Quantified Difference | Target compound offers defined ≥95% purity vs. unspecified purity for comparators; steric accessibility for para-bromine cross-coupling is qualitatively superior to ortho-substituted analog. |
| Conditions | Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig); procurement specifications from vendor technical datasheets. |
Why This Matters
Procurement of a regioisomer with a defined purity specification reduces the risk of failed coupling reactions and simplifies quality control in medicinal chemistry campaigns.
